2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine
Description
2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine (CAS: 914347-73-2) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4 and a 2-bromopyridin-3-yloxy moiety at position 2. It is also known by alternative identifiers such as QC-5635 and 4-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyrimidine . The compound’s structure combines pyrimidine and pyridine rings, linked via an ether bond, which confers unique electronic and steric properties. Its molecular formula is C₉H₅BrClN₃O, with a molecular weight of 303.51 g/mol.
This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing biologically active molecules. Its bromine and chlorine substituents make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-8-6(2-1-4-12-8)15-9-13-5-3-7(11)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPUPRJIZHUBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671843 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-67-4 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆BrClN₃O. The compound features a pyrimidine ring substituted with a brominated pyridine moiety, which enhances its electrophilic properties and reactivity. This structural configuration is critical for its interactions with biological targets, contributing to its potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that halogenated pyrimidines, including derivatives similar to this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus, with significant reductions in hemolysis and minimum inhibitory concentrations (MIC) indicating their potential as antibiofilm agents .
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown moderate cytotoxicity against ovarian and breast cancer cells, suggesting a promising avenue for further exploration in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives has also been documented. Compounds structurally related to this compound have demonstrated the ability to suppress cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that such compounds could be developed as novel anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Electrophilic Substituents : The presence of bromine enhances electrophilicity, which may improve interactions with biological targets.
- Pyridine Moiety : The brominated pyridine contributes to the compound's overall stability and reactivity, influencing its pharmacokinetic properties.
- Chlorine Substitution : The chlorine atom at position 4 of the pyrimidine ring has been associated with increased potency against specific targets in cellular assays.
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study focusing on halogenated pyrimidines revealed that certain derivatives achieved a 95% reduction in hemolysis at low concentrations, indicating strong antibiofilm activity against S. aureus. This underscores the potential of such compounds in treating resistant infections .
- Anticancer Research : Investigations into the cytotoxic effects of pyrimidine derivatives showed that specific substitutions could enhance selectivity and potency against various cancer types, paving the way for targeted therapies .
Scientific Research Applications
Inhibitory Activity Against NAPE-PLD
Recent studies have highlighted the role of 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine as a potent inhibitor of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of bioactive lipids, which play critical roles in various physiological processes.
- Case Study : A study optimized this compound to enhance its inhibitory potency, leading to the identification of derivatives with nanomolar potency (pIC50 = 7.14) against NAPE-PLD. These compounds exhibited significant effects on emotional behavior in animal models by modulating lipid signaling pathways, which could provide insights into treatments for anxiety and depression disorders .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in various assays.
- Research Findings : In vitro studies demonstrated that derivatives of pyrimidine compounds, including this compound, effectively inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some derivatives indicated strong inhibitory activity comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound indicate that modifications to its structure can significantly influence its biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Para Position | Electron-donating vs. withdrawing groups | Reduced activity observed with both types of substituents |
| Ortho Position | Size and steric hindrance | Larger substituents allowed at the ortho position without loss of activity |
| R1 Group | Variations in alkyl chain length | Increased activity with isopropyl substitution compared to methyl |
These findings suggest that careful tuning of substituents can optimize the pharmacological properties of pyrimidine derivatives .
Potential Therapeutic Uses
The diverse biological activities exhibited by this compound suggest several potential therapeutic applications:
- Neurological Disorders : Given its role in modulating lipid signaling pathways, this compound may be explored as a treatment for conditions such as anxiety and depression.
- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine is compared to five analogs (Table 1). Key differentiating factors include substituent positions, halogen types, and heterocyclic frameworks.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Structural Differences and Implications
Heterocyclic Core Variations: The pyrimidine core in this compound contrasts with the pyrazine ring in 2-(2-Bromo-pyridin-3-yloxy)-pyrazine. Pyrazine’s nitrogen positions (1,4 vs. Substitution with a phenoxy group (as in 2-(4-Bromo-3-chlorophenoxy)pyrimidine) introduces aromaticity but reduces hydrogen-bonding capacity compared to pyridinyloxy groups .
Halogen and Functional Group Positioning: Bromine at pyridine position 2 (in the target compound) vs. pyrimidine position 5 (in 5-Bromo-2-chloro-pyrimidin-4-amine) affects steric hindrance and electronic effects. The 4-amino group in the latter enhances hydrogen-bonding interactions, critical for binding to biological targets like kinases . Piperidinyloxy substituents (e.g., 5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl) improve aqueous solubility and bioavailability, making them preferable for central nervous system (CNS) drug development .
Reactivity and Synthetic Utility: The target compound’s 4-chloro group is more reactive toward nucleophilic substitution than the 5-bromo group in 5-Bromo-2-chloro-pyrimidin-4-amine, enabling selective functionalization . Bromine at pyridine position 2 facilitates Suzuki-Miyaura coupling, whereas phenoxy-substituted analogs (e.g., 2-(4-Bromo-3-chlorophenoxy)pyrimidine) are less reactive due to electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
